2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Overview
Description
[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a phenylpropylamine backbone with two methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
The compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . Therefore, it’s likely that this compound interacts with the same or similar targets as these neurotransmitters.
Result of Action
If it acts similarly to dmpea, it could potentially alter neurotransmitter levels in the brain, which could in turn affect mood, perception, and other neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde (veratraldehyde), which is then converted to 3,4-dimethoxycinnamic acid. This intermediate is further reduced to 3,4-dimethoxyphenylpropionic acid, followed by amide formation to yield 3,4-dimethoxyphenylpropionamide. Finally, the amide is reduced to produce [2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and intermediates.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features but different biological activity.
N-Methylhomoveratrylamine: Another related compound with a similar phenethylamine structure.
Uniqueness
[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride is unique due to its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This sets it apart from other similar compounds, which may have different substitution patterns and biological activities.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13;/h3-9,11,15H,10,12,18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOBTBQIKLWRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CN)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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